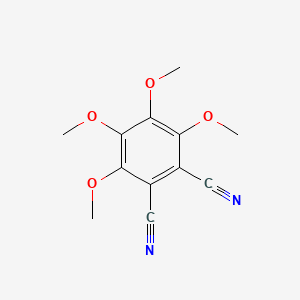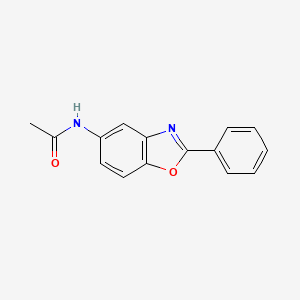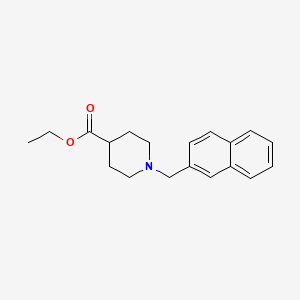
3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2O4 This compound is characterized by the presence of four methoxy groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4,5,6-tetramethoxybenzene.
Nitrile Introduction: The nitrile groups are introduced through a reaction with a suitable nitrile source, such as cyanogen bromide (BrCN) or sodium cyanide (NaCN), under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-50°C. Catalysts like Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst usage.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of tetramethoxyquinone derivatives.
Reduction: Formation of tetramethoxybenzene-1,2-diamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect various biochemical pathways, including oxidative stress pathways, signal transduction pathways, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetramethoxybenzene: Lacks the nitrile groups but shares the methoxy substitution pattern.
Benzene-1,2-dicarbonitrile: Lacks the methoxy groups but has the nitrile groups at the same positions.
Dicyanopyrazine: Contains nitrile groups but has a pyrazine ring instead of a benzene ring.
Properties
IUPAC Name |
3,4,5,6-tetramethoxybenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-15-9-7(5-13)8(6-14)10(16-2)12(18-4)11(9)17-3/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKIQDPSYBWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C#N)C#N)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5645734.png)
![5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5645743.png)
![N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine](/img/structure/B5645754.png)

![N-[(5-{[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5645767.png)
![2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5645775.png)


![3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5645805.png)
![2-methoxy-N-[2-[1-(2-piperidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B5645815.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)
![3-{5-[2-(4-methoxyphenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid](/img/structure/B5645836.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide](/img/structure/B5645838.png)
